molecular formula C22H38O3 B14370474 Undec-2-enoic anhydride CAS No. 90539-51-8

Undec-2-enoic anhydride

Cat. No.: B14370474
CAS No.: 90539-51-8
M. Wt: 350.5 g/mol
InChI Key: WGDCVXJTDWDOER-UHFFFAOYSA-N
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Description

Undec-2-enoic anhydride is an organic compound belonging to the class of anhydrides. It is derived from undec-2-enoic acid, which is an unsaturated fatty acid. This compound is characterized by the presence of a double bond at the second carbon atom in the undecanoic acid chain, making it an α,β-unsaturated anhydride. The unique structure of this compound imparts specific chemical properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-2-enoic anhydride can be synthesized through several methods. One common approach involves the dehydration of undec-2-enoic acid using acetic anhydride or other dehydrating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the removal of water and promote the formation of the anhydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale dehydration processes. These processes utilize continuous flow reactors to ensure efficient conversion of undec-2-enoic acid to its anhydride form. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Undec-2-enoic anhydride undergoes various chemical reactions, including:

    Oxidation: The double bond in the anhydride can be oxidized to form epoxides or diols.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated anhydrides.

    Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as alcohols or amines can react with the anhydride group under mild conditions to form esters or amides.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated anhydrides

    Substitution: Esters, amides

Scientific Research Applications

Undec-2-enoic anhydride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on various biological targets.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of undec-2-enoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is exploited in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Undec-2-enoic acid: The parent compound from which undec-2-enoic anhydride is derived.

    Undec-10-ynoic acid: Another unsaturated fatty acid with a triple bond at the tenth carbon atom.

    Dec-2-enoic acid: A similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its anhydride functional group and the presence of a double bond at the second carbon atom. This combination of features imparts specific reactivity and chemical properties that are distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.

Properties

CAS No.

90539-51-8

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

undec-2-enoyl undec-2-enoate

InChI

InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3

InChI Key

WGDCVXJTDWDOER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCC

Origin of Product

United States

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